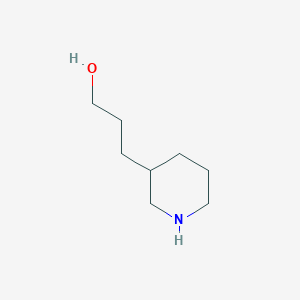

3-Piperidin-3-ylpropan-1-ol

描述

Contextualization within the Broader Field of Piperidine-Containing Organic Molecules Research

Piperidine-containing compounds are ubiquitous in the landscape of organic chemistry and drug discovery. The piperidine (B6355638) ring is a key component in numerous pharmaceuticals, agrochemicals, and alkaloids. encyclopedia.pubresearchgate.net Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as aqueous solubility and the capacity to engage in specific binding interactions with biological targets. encyclopedia.pub Research in this area is extensive, covering everything from the total synthesis of complex piperidine alkaloids to the development of novel synthetic methods for creating substituted piperidine derivatives. researcher.lifemdpi.com The study of 3-Piperidin-3-ylpropan-1-ol is situated within this larger context, contributing to the understanding of how specific substitution patterns on the piperidine ring influence molecular properties and reactivity.

Significance of the Piperidine-Propanol Scaffold in Medicinal Chemistry and Synthetic Applications

The combination of a piperidine ring and a propanol (B110389) side chain, as seen in this compound, creates a scaffold of considerable interest in medicinal chemistry. The nitrogen atom of the piperidine can act as a basic center, crucial for interactions with acidic residues in biological targets, while the hydroxyl group of the propanol moiety can serve as a hydrogen bond donor or acceptor. evitachem.com This dual functionality allows for the design of molecules that can engage in multiple binding interactions, potentially leading to higher affinity and selectivity for their targets. Derivatives of the piperidine-propanol scaffold have been investigated for a range of therapeutic applications. researchgate.netmdpi.com From a synthetic standpoint, the hydroxyl and amino groups offer reactive handles for further chemical modifications, making it a valuable building block for the construction of more complex molecules.

Historical Development of Academic Investigations into Alkylpiperidine Alcohols

The study of alkylpiperidine alcohols has a long history, intertwined with the isolation and characterization of naturally occurring alkaloids. Early research focused on determining the structures and biological activities of these compounds. Over time, as synthetic organic chemistry advanced, researchers began to develop methods for the laboratory synthesis of these and related structures. acs.org This enabled the systematic exploration of structure-activity relationships, where variations in the length and branching of the alkyl chain and the position of the hydroxyl group on the piperidine ring were correlated with changes in biological function. The development of stereoselective synthetic methods has been a particularly important area of focus, allowing for the preparation of enantiomerically pure alkylpiperidine alcohols, which is often crucial for understanding their pharmacological effects. nih.gov

Overview of Key Research Paradigms Applied to this compound

Research involving this compound and its derivatives generally falls into several key paradigms. One major area is in the development of novel synthetic methodologies. researchgate.net This includes the exploration of new catalytic systems and reaction conditions to achieve efficient and selective synthesis of this and related scaffolds. Another significant research thrust is in medicinal chemistry, where derivatives of this compound are designed, synthesized, and evaluated for their potential as therapeutic agents. evitachem.comresearchgate.net This often involves computational modeling to predict binding interactions and guide the design of new analogs. Furthermore, the compound serves as a model system for fundamental studies in physical organic chemistry, where its conformational preferences and the influence of its functional groups on reactivity are investigated.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

| Property | Value | Source |

| CAS Number | 25175-58-0 | amerigoscientific.comchemsynthesis.comsigmaaldrich.com |

| Molecular Formula | C8H17NO | amerigoscientific.comchemsynthesis.comsigmaaldrich.com |

| Molecular Weight | 143.23 g/mol | amerigoscientific.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | OCCCC1CNCCC1 | amerigoscientific.comsigmaaldrich.com |

| InChI Key | CHCGEJVYCWSXML-UHFFFAOYSA-N | amerigoscientific.comsigmaaldrich.com |

Compound Names

Structure

3D Structure

属性

IUPAC Name |

3-piperidin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-6-2-4-8-3-1-5-9-7-8/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCGEJVYCWSXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405717 | |

| Record name | 3-piperidin-3-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25175-58-0 | |

| Record name | 3-piperidin-3-ylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Piperidin 3 Ylpropan 1 Ol and Its Analogs

Strategic Development of Novel Synthetic Pathways

Exploration of Cyclization Reactions for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring itself is a key strategic step. Various cyclization reactions have been developed to form this heterocyclic core, offering alternatives to using pre-formed piperidine starting materials.

Gold-Catalyzed Cyclization: A notable method involves the gold-catalyzed cyclization of N-homopropargyl amides. This reaction proceeds to form a cyclic imidate intermediate, which can then be reduced to the corresponding piperidine. nih.gov The process is often performed as a one-pot reaction, combining the cyclization with a subsequent chemoselective reduction. nih.gov

Radical-Mediated Cyclization: Radical cyclization provides another powerful tool for piperidine synthesis. For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. mdpi.com Another approach involves the radical cyclization of 1,6-enynes. mdpi.com

Oxidative Amination: The oxidative amination of non-activated alkenes, catalyzed by gold(I) or palladium complexes, allows for the difunctionalization of a double bond to simultaneously form the N-heterocycle. mdpi.com

[5+1] Cycloaddition: A flexible and diastereoselective [5+1] cycloaddition approach has been developed for synthesizing substituted piperidines, which can be adapted for various analogs. nih.gov

Petrenko-Kritschenko Reaction: This reaction condenses two equivalents of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate in a double Mannich reaction to produce 4-piperidones, which are versatile precursors for piperidine derivatives. dtic.mil

These cyclization strategies are fundamental in creating the core piperidine structure, which can then be further modified to yield the target compound or its analogs.

Application of Catalytic Hydrogenation and Reduction Techniques

Catalytic hydrogenation is a widely used and efficient technique in the synthesis of piperidine derivatives, primarily for the reduction of pyridine (B92270) precursors or other unsaturated intermediates. organicchemistrydata.org

Pyridine Ring Reduction: The most direct route to the piperidine skeleton involves the reduction of a corresponding pyridine ring. This transformation is typically achieved under hydrogen pressure using various transition metal catalysts. google.com

Catalysts: Common catalysts include rhodium on carbon (Rh/C), palladium on carbon (Pd/C), platinum oxide (PtO₂), ruthenium (Ru), and Raney Nickel. organicchemistrydata.orggoogle.comillinois.edu Rhodium catalysts are often highly effective but can be expensive for industrial production. google.com Ruthenium-based catalysts, sometimes compounded with supports like silica (B1680970) and alumina, offer a cost-effective and environmentally friendlier alternative suitable for large-scale synthesis. google.com

Reaction Conditions: Hydrogenation is typically conducted in a solvent at elevated temperatures (e.g., 50–80°C) and pressures (e.g., 3–70 atm). illinois.edu

Functional Group Reduction: Reduction techniques are also critical for converting other functional groups present in synthetic intermediates.

Ketone Reduction: The ketone group in precursors like 1-(piperidin-3-yl)propan-1-one (B1371970) can be reduced to the secondary alcohol of the target molecule. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Alkene Reduction: Catalytic hydrogenation is highly effective for the selective reduction of carbon-carbon double bonds, often in preference to carbonyl groups in α,β-unsaturated compounds. organicchemistrydata.org

The choice of catalyst and reaction conditions can be tailored to achieve high selectivity and yield, as summarized in the table below.

| Substrate Type | Catalyst/Reagent | Conditions | Product |

| Pyridine Ring | Ru/SiO₂ + Al₂O₃ | Hydrogen gas, pressure | Piperidine Ring |

| Enamine (C=N bond) | Pd/C | 50-60°C, 3-5 bar H₂ | Amine |

| Ketone (C=O bond) | NaBH₄ or LiAlH₄ | Mild, various solvents | Secondary Alcohol |

| Alkene (C=C bond) | Pt, Pd, Rh, or RaNi | Hydrogen gas, pressure | Alkane |

Multi-Step Synthesis Approaches Utilizing Functional Group Interconversions

Complex organic syntheses often rely on the strategic conversion of one functional group into another, a process known as Functional Group Interconversion (FGI). e3s-conferences.orgimperial.ac.uk FGI is a core concept in retrosynthetic analysis, where a target molecule is broken down into simpler, commercially available precursors. e3s-conferences.orgdokumen.pub This approach is essential when direct synthesis is not feasible or when certain functional groups interfere with desired reactions (chemoselectivity). e3s-conferences.org

Key FGI transformations relevant to the synthesis of 3-piperidin-3-ylpropan-1-ol and its analogs include:

Conversion of Alcohols: The hydroxyl group of the propanol (B110389) side chain can be converted into a better leaving group, such as a sulfonate ester (e.g., mesylate, tosylate) or a halide (e.g., chloride, bromide). nih.govmit.edu This "activation" facilitates subsequent nucleophilic substitution reactions to build more complex molecules. mit.edu

Oxidation/Reduction: As discussed previously, alcohols can be formed by the reduction of ketones or aldehydes. Conversely, the propanol's hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using agents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄). solubilityofthings.com

Interconversion of Carboxylic Acid Derivatives: In the synthesis of more complex analogs, a carboxylic acid group might be converted into an ester, amide, or acid chloride to facilitate coupling reactions. mit.edu

FGI provides the flexibility needed to navigate multi-step synthetic pathways, allowing for the protection of sensitive groups and the strategic introduction of desired functionalities. e3s-conferences.org

Precursor Chemistry and Derivatization Strategies

The selection and synthesis of appropriate precursors are foundational to the successful synthesis of the target compound.

Synthesis from Identified Chemical Precursors (e.g., 3-chloropropan-1-ol with piperidine)

A straightforward and commonly cited method for synthesizing a close analog, 3-(piperidin-1-yl)propan-1-ol, is the direct alkylation of piperidine with 3-chloropropan-1-ol. nih.govresearchgate.netscispace.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the secondary amine of piperidine attacks the electrophilic carbon of 3-chloropropan-1-ol, displacing the chloride ion.

Typical Reaction Conditions:

| Reactants | Base | Catalyst (optional) | Solvent | Conditions |

|---|

This method is efficient for producing N-substituted piperidines. For the synthesis of the C-substituted target molecule, 3-piperidin-3 -ylpropan-1-ol, more complex strategies starting from different precursors, such as protected 3-piperidone derivatives, are necessary. Reductive amination of a 3-piperidone derivative with an appropriate three-carbon side chain is a viable route.

Functionalization of the Propanol Side Chain

The propanol side chain of this compound offers a reactive site for further derivatization to create a diverse range of analogs. The primary hydroxyl group is a versatile handle for various chemical transformations.

Etherification: The alcohol can be converted into an ether via reactions like the Williamson ether synthesis. For example, after deprotonation, the resulting alkoxide can react with an alkyl halide. This approach has been used to link 3-(piperidin-1-yl)propan-1-ol to other molecular fragments, such as methyl 4-hydroxybenzoate. nih.gov

Chlorination: The hydroxyl group can be replaced with a chlorine atom using reagents like thionyl chloride (SOCl₂), creating an alkyl chloride intermediate that is reactive towards further nucleophilic substitution. nih.gov

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters, which can alter the compound's properties or serve as prodrugs.

Oxidation: The primary alcohol can be oxidized to form 3-(piperidin-3-yl)propanal (an aldehyde) or further to 3-(piperidin-3-yl)propanoic acid (a carboxylic acid), providing entry points for a different set of chemical modifications.

Alkylation for Quaternary Ammonium Cations: In related piperidine compounds, the alcohol moiety on a side chain has been used to attach the entire piperidine-containing fragment to another molecule, such as polystyrene, via a Friedel–Crafts alkylation reaction. acs.org

These derivatization strategies highlight the utility of the propanol side chain in creating a library of analogs for further research and application.

Nucleophilic Substitution Reactions in Scaffold Derivatization

Nucleophilic substitution reactions are a cornerstone in the derivatization of the piperidine scaffold, allowing for the introduction of various functional groups. The piperidine ring, particularly its nitrogen atom, can act as a nucleophile to displace leaving groups on other molecules. For instance, substituted piperazines can be synthesized through the nucleophilic substitution reaction between a suitable piperazine (B1678402) derivative and an activated pyridine, such as pentafluoropyridine (B1199360). In this reaction, the piperazine acts as the nucleophile, and the substitution preferentially occurs at the para position of the pentafluoropyridine due to the activating effect of the ring nitrogen.

Conversely, the piperidine moiety itself can be the target of nucleophilic attack. For example, the chloro group at the 4-position of a quinazoline (B50416) ring serves as an effective leaving group, enabling derivatization with molecules like 3-(piperidin-1-yl)propan-1-ol. This particular reaction can be achieved via a Mitsunobu reaction or through alkylation using a base like potassium carbonate in a suitable solvent.

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The biological activity of chiral piperidine derivatives is often enantiomer-specific. Therefore, the development of methods to produce enantiomerically pure compounds is of paramount importance. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Development of Asymmetric Synthetic Routes

A significant challenge in medicinal chemistry is the creation of enantiomerically enriched 3-substituted piperidines. snnu.edu.cn Traditional methods often involve lengthy synthetic sequences and rely on stoichiometric chiral building blocks or resolution to establish the desired stereochemistry. nih.gov

Recent advancements have focused on more efficient, catalytic asymmetric routes. One promising strategy involves a three-step process:

Partial reduction of pyridine. snnu.edu.cn

Rhodium-catalyzed asymmetric carbometalation of the resulting dihydropyridine. snnu.edu.cnacs.org

A final reduction step to yield the enantioenriched 3-substituted piperidine. snnu.edu.cnacs.org

This approach provides access to a wide variety of 3-substituted piperidines with high yield and excellent enantioselectivity. snnu.edu.cnacs.org The key step, a Rh-catalyzed asymmetric reductive Heck reaction, has demonstrated broad functional group tolerance. nih.gov Other asymmetric routes to substituted piperidines include the use of chiral auxiliaries, chiral catalysts, and starting materials from the chiral pool, such as amino acids. rsc.org Gold-catalyzed cyclization of N-homopropargyl amides has also emerged as a modular and highly diastereoselective method for synthesizing substituted piperidin-4-ols. nih.gov

Biocatalytic Approaches for Stereoselective Production

Biocatalysis has gained significant traction as a powerful tool for the synthesis of enantiomerically pure pharmaceutical intermediates, offering high stereoselectivity under mild reaction conditions. acs.orgresearchgate.net Enzymes, with their inherent chirality, are highly effective catalysts for creating stereogenic centers. researchgate.net

For the production of chiral piperidine derivatives, alcohol dehydrogenases (ADHs) have proven particularly useful. For example, (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals, can be produced by the asymmetric bioreduction of N-Boc-piperidin-3-one. researchgate.net This reduction has been successfully achieved using ADHs from sources such as Saccharomyces cerevisiae and Chryseobacterium sp. CA49, often in conjunction with a coenzyme recycling system, to achieve high enantiomeric excess (>99.5%). acs.org

Lipases are another class of enzymes employed in the kinetic resolution of racemic mixtures. For instance, lipase (B570770) from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile via transesterification, a crucial step in the synthesis of certain active pharmaceutical ingredients. nih.gov

| Enzyme Type | Substrate | Product | Key Findings |

| Alcohol Dehydrogenase (ADH) | N-Boc-piperidin-3-one | (S)-N-Boc-3-hydroxypiperidine | High enantiomeric excess (>99.5%) achieved. acs.org |

| Lipase | Racemic 3-hydroxy-3-phenylpropanonitrile | Enantiomerically enriched (S)-3-hydroxy-3-phenylpropanonitrile | Kinetic resolution via transesterification. nih.gov |

| Acetoin:dichlorophenolindophenol oxidoreductase (Ao:DCPIP OR) & Amine Transaminase (ATA) | Aromatic aldehydes | (1S)-Nor(pseudo)ephedrine analogues | Two-step biocatalytic sequence for stereoselective synthesis. unife.it |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Piperidin 3 Ylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Advanced two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques are powerful tools for the unambiguous confirmation of chemical structures by mapping the connectivity between different atoms within a molecule. These techniques include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

COSY (Correlation Spectroscopy) experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. This helps in identifying adjacent protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence) provides correlations between protons and directly attached carbons (one-bond C-H correlation). This is instrumental in assigning carbon signals based on their attached protons.

Despite a thorough search of scientific literature and chemical databases, specific 2D NMR data (COSY, HSQC, HMBC) for 3-Piperidin-3-ylpropan-1-ol has not been found in the public domain. The acquisition and publication of such data would be invaluable for the definitive structural confirmation of this compound.

Mass Spectrometry Profiling and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a known compound or elucidating the structure of a new one.

Elucidation of Fragmentation Pathways for Structural Insights

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of these fragmentation patterns provides valuable clues about the molecule's structure. For this compound, expected fragmentation could involve the loss of a water molecule from the propanol (B110389) side chain, cleavage of the bond between the piperidine (B6355638) ring and the propyl chain, and fragmentation of the piperidine ring itself.

A detailed experimental study of the fragmentation pathways of this compound has not been located in the public scientific literature. Such an analysis would be essential for a complete structural characterization.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and conformational details. For this compound, this analysis would reveal the chair conformation of the piperidine ring and the orientation of the propanol substituent.

A search of crystallographic databases and scientific literature did not yield any single crystal X-ray diffraction data for this compound. The successful crystallization and subsequent X-ray analysis of this compound would provide unequivocal proof of its molecular structure.

Advanced Computational Chemistry Applications in the Study of 3 Piperidin 3 Ylpropan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the geometric and electronic properties of a compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like 3-Piperidin-3-ylpropan-1-ol to find their most stable conformation (lowest energy state). researchgate.netbohrium.com The process involves calculating the electron density to determine the total energy of the molecule, which is then minimized with respect to the positions of the atoms. faccts.de For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional, have been successfully employed to determine optimized structural parameters such as bond lengths and angles. bohrium.comrsc.orgderpharmachemica.com For instance, a study on 4-(2-keto-1-benzimidazolinyl) piperidine calculated a global minimum energy of -705.8043 atomic units (a.u.) using the DFT/B3LYP/6-311++G(d,p) method, showcasing the precision of such calculations. derpharmachemica.com This level of detail is crucial for understanding how the molecule's three-dimensional shape, such as the characteristic chair conformation of the piperidine ring, influences its properties and interactions. researchgate.net

Selection and Evaluation of Basis Sets in DFT Calculations

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Different basis sets offer varying balances between computational cost and accuracy. For piperidine derivatives, a variety of basis sets have been evaluated and utilized. The Pople-style basis sets, such as 6-311++G(d,p) and 6-31G(d,p), are frequently employed. rsc.orgderpharmachemica.comnih.govrsc.org The inclusion of diffuse functions (indicated by "+") and polarization functions (indicated by "d" and "p") is critical for accurately describing systems with lone pairs and for calculating properties like hydrogen bonding, which are relevant to the hydroxyl and amino groups in this compound. bohrium.comderpharmachemica.com For example, studies have shown that the B3LYP functional combined with the 6-311++G(d,p) basis set reliably predicts spectral and charge density properties for piperidine-containing molecules. researchgate.net The selection is often validated by comparing calculated results with experimental data, ensuring the chosen level of theory is appropriate for the system under investigation. ekb.eg

Ab Initio Methods for High-Accuracy Molecular Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (QCISD) are used to achieve higher accuracy than standard DFT, albeit at a greater computational expense. uni-muenchen.deresearchgate.net These high-accuracy methods are particularly valuable for benchmarking DFT results and for predicting molecular properties where electron correlation effects are significant. uni-muenchen.de For example, ab initio calculations have been used to study the subtle energy differences between conformers of 3-substituted piperidines, such as those arising from nitrogen inversion. researchgate.net A study on N-chloropiperidines demonstrated that methods like B2PLYP, a double-hybrid DFT functional, can produce energies comparable to the high-level G3B3(+) approach, which itself shows excellent agreement with experimental results. uni-muenchen.de Such high-accuracy predictions are crucial for developing a definitive understanding of the molecule's potential energy surface and reaction pathways.

Electronic Structure and Reactivity Analysis

Beyond geometry, computational methods provide deep insights into the electronic landscape of a molecule, which governs its stability and chemical reactivity.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comimperial.ac.uknih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.egekb.eg A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. iucr.org For various piperidine derivatives, this energy gap has been calculated to predict their reactivity profiles. nih.govmdpi.comresearchgate.net The distribution of these orbitals across the molecule also reveals likely sites for electrophilic and nucleophilic attack. nih.gov

| Piperidine Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Reference |

|---|---|---|---|---|---|

| s-Triazine-piperidine analogue 1 | DFT | -6.601 | -1.684 | 4.917 | mdpi.com |

| s-Triazine-piperidine analogue 2 | DFT | -6.491 | -1.687 | 4.804 | mdpi.com |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | B3LYP/6-31G(d,p) | -8.76 | -1.78 | 6.98 | nih.gov |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | DFT/B3LYP/6-311++G(d,p) | -4.804 | -1.694 | 3.110 | iucr.org |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N7 | σ(C1-C2) | 5.37 | n → σ |

| LP(1) N7 | σ(C1-C6) | 5.41 | n → σ |

| LP(2) O27 | σ(C1-C3) | 19.81 | n → σ |

| LP(2) O27 | σ(C3-C5) | 20.67 | n → σ |

Data sourced from a study on a similar piperidone derivative, illustrating the magnitude of stabilizing interactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface illustrates the electrostatic potential, which is the force experienced by a positive test charge at any point in the space surrounding the molecule. uni-muenchen.de This surface is color-coded to identify regions of varying electron density. uni-muenchen.de

Typically, MEP maps use a color spectrum where:

Red and Yellow indicate regions of high electron density and negative electrostatic potential. These are the most favorable sites for an electrophilic attack (nucleophilic centers). researchgate.net

Blue and Green represent regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack (electrophilic centers). researchgate.net

For this compound, the MEP map would reveal specific reactive sites. The regions around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring would exhibit a negative potential (red/yellow), identifying them as primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atom of the hydroxyl group and the hydrogen attached to the piperidine nitrogen would show a strong positive potential (blue), marking them as the primary electrophilic sites available for nucleophilic interaction. researchgate.net Computational studies on analogous piperidine-containing compounds confirm that negative potential is typically concentrated around heteroatoms like oxygen and nitrogen, while positive potential is found near hydrogen atoms capable of acting as donors in hydrogen bonds. researchgate.netsci-hub.se

Global and Local Reactivity Indices (e.g., Fukui Functions)

To quantify the chemical reactivity and stability of this compound, global and local reactivity descriptors are calculated using Density Functional Theory (DFT). ripublication.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller energy gap suggests lower kinetic stability and higher chemical reactivity. nih.gov

Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron configuration, while softness is the reciprocal of hardness. Molecules with a large energy gap are considered hard, and those with a small gap are soft.

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires an additional electronic charge from the environment.

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Hardness | η | (ELUMO - EHOMO)/2 | Resistance to deformation |

| Softness | S | 1/η | Measure of reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting power |

| Electrophilicity Index | ω | χ2 / (2η) | Propensity to accept electrons |

Local Reactivity Descriptors , such as Fukui functions , pinpoint the reactivity of specific atomic sites within the molecule. ripublication.comaablocks.com The Fukui function indicates the change in electron density at a given point when the total number of electrons in the molecule changes. faccts.de There are three main types:

f+(r): For nucleophilic attack (measures reactivity upon electron addition).

f-(r): For electrophilic attack (measures reactivity upon electron removal). aablocks.com

f0(r): For radical attack.

For this compound, Fukui function analysis would likely identify the nitrogen and oxygen atoms as the sites most susceptible to electrophilic attack (highest f- values), while the acidic protons would be targeted by nucleophiles (highest f+ values). aablocks.comresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, conformational changes, and interactions with its environment, such as a solvent. researchgate.net

Conformational Analysis and Exploration of Energy Landscapes

This compound possesses significant conformational flexibility due to the non-rigid piperidine ring and the rotatable bonds in the propanol (B110389) side chain. The piperidine ring can undergo conformational transitions, most notably between chair and twist-boat forms. MD simulations are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers separating them.

A typical MD simulation might reveal the relative populations of different conformers at a given temperature and the timescale of their interconversion. This information is crucial for understanding how the molecule's shape influences its interactions.

| Parameter | Description | Typical Computational Method |

|---|---|---|

| Conformational Isomers | Identification of stable low-energy structures (e.g., chair, boat, twist-boat for the piperidine ring). | MD Simulation, Potential Energy Surface Scan |

| Activation Energy | The energy barrier for transitions between conformers (e.g., chair-to-twist-boat). | MD Simulation with Metadynamics |

| Dihedral Angle Distribution | Probability distribution of key dihedral angles in the propanol side chain. | MD Simulation Trajectory Analysis |

| Relative Population | The percentage of each conformer present at equilibrium. | Boltzmann analysis of conformer energies from MD |

Solvent Effects on Molecular Conformation and Electronic Properties

The presence of a solvent can significantly influence the conformation and electronic properties of a solute. MD simulations can explicitly model solvent molecules (e.g., water) surrounding this compound. This allows for the direct observation of solute-solvent interactions, particularly hydrogen bonding between the molecule's hydroxyl and amine groups and the solvent.

These simulations can demonstrate how solvent interactions stabilize certain conformations over others, thereby altering the conformational equilibrium compared to the gas phase. For example, in an aqueous environment, conformations that maximize hydrogen bonding with water would be favored. Furthermore, computational methods can employ implicit solvent models, such as the Polarizable Continuum Model (PCM), during DFT calculations to predict how the solvent environment affects electronic properties like chemical shifts in NMR spectroscopy.

Intermolecular Interaction Analysis

Understanding how molecules of this compound interact with each other in the solid state is essential for predicting its crystal structure and physical properties.

Hirshfeld Surface Analysis for Quantifying Close Contacts and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational technique for visualizing and quantifying intermolecular interactions within a crystal. sci-hub.senih.gov The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface is calculated. These distances are combined into a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface. sci-hub.se

Red spots on the dₙₒᵣₘ map indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds.

Blue regions represent longer contacts, typically associated with van der Waals forces.

White areas show contacts around the van der Waals separation distance.

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| H···H | High | Represents van der Waals forces and is typically the largest contributor to the surface area. nih.gov |

| O···H / H···O | Significant | Corresponds to strong O-H···N or C-H···O hydrogen bonds, critical for crystal packing. nih.gov |

| N···H / H···N | Significant | Indicates N-H···O hydrogen bonds, a key directional interaction. nih.gov |

| C···H / H···C | Moderate | Represents weaker C-H contacts. nih.gov |

Characterization of Hydrogen Bonding Networks and Their Energetics

The structural and functional characteristics of this compound are significantly influenced by its capacity to form hydrogen bonds. The molecule possesses both a hydroxyl (-OH) group and a secondary amine (-NH-) group within the piperidine ring, which can act as hydrogen bond donors and acceptors. These interactions, both intramolecularly and intermolecularly with solvent molecules or biological targets, are critical in determining the compound's conformation, solubility, and binding properties.

Computational chemistry provides powerful tools to characterize these hydrogen bonding networks and quantify their energetic contributions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate these interactions. nih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) can be used to optimize the molecular geometry and calculate vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra to identify hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis is a key computational technique used to understand the nature and strength of hydrogen bonds. nih.gov NBO analysis quantifies the delocalization of electron density from a Lewis-type (donor) NBO to a non-Lewis-type (acceptor) NBO. The second-order perturbation energy, E(2), associated with this delocalization is a direct measure of the hydrogen bond strength. For example, in studies of related molecules, NBO analysis has been used to identify and quantify the stabilization energy arising from interactions like the donation from a lone pair (LP) of an oxygen or nitrogen atom to an antibonding σ* orbital of an O-H or N-H bond. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamics of hydrogen bonding networks over time, especially in a solvated environment. researchgate.net By simulating the molecule in a box of water molecules, for instance, one can analyze the number and lifetime of hydrogen bonds formed between the solute and solvent, providing insights into its solvation and the influence of water on its conformational preferences. nih.gov The strength of these bonds can vary significantly depending on the environment; for example, the energy of a hydrogen bond in a protein in an aqueous solution can be around 1.5 kcal/mol, while in isolation it can be significantly higher at approximately 4.7 kcal/mol. nih.gov

Table 1: Illustrative Hydrogen Bond Interaction Energies in Piperidine-Containing Systems (Note: The following data is for analogous systems and serves to illustrate the typical energetic values obtained through computational methods.)

| Interacting Molecules | Computational Method | Interaction Type | Calculated Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Calix researchgate.netarene and Piperidine (exo site) | DFT | N-H···O | -8.93 | |

| Calix researchgate.netarene and Piperidine (endo site) | DFT | O-H···N and C-H···N | -11.90 | |

| β-sheet (in water) | Molecular Dynamics | N-H···O=C | -1.58 (Activation Energy for rupture) | nih.gov |

Molecular Docking and Chemoinformatics

Identifying the biological targets of a small molecule like this compound is a foundational step in drug discovery. Computational approaches, particularly molecular docking, serve as powerful tools for hypothesis generation in target identification. unisa.itresearchgate.net This process, often termed "inverse docking" or "reverse screening," involves docking the ligand against a large library of protein structures to predict potential binding partners. unisa.it

The workflow begins with the preparation of the three-dimensional structure of the ligand. Its geometry is optimized, and protonation states at physiological pH are assigned, which is crucial for the amino and hydroxyl groups of this compound. Concurrently, a library of potential protein targets is prepared. This involves retrieving crystal structures from databases like the Protein Data Bank (PDB), followed by computational "cleaning" which includes adding hydrogen atoms, repairing missing residues, and removing water and other non-essential molecules. nih.gov

Docking algorithms then systematically sample a vast number of orientations and conformations of the ligand within the binding site of each protein, calculating a "docking score" for each pose. mdpi.com This score, an estimate of the binding free energy, is used to rank the potential targets. Proteins that consistently show favorable docking scores are prioritized for further experimental validation.

For piperidine-based structures, this approach has been applied to identify potential targets. For example, in a computational study, a related compound, 3-(3-Aminopiperidin-1-yl)propan-1-ol, was evaluated for its interaction with targets like β-adrenergic receptors. The modeling focused on key interactions such as hydrogen bonding with conserved aspartate residues and hydrophobic interactions involving the piperidine ring. This type of analysis helps to build a ligand-protein interaction model, highlighting the key amino acid residues and the types of non-covalent forces (hydrogen bonds, electrostatic interactions, hydrophobic contacts) that stabilize the complex.

Once a potential protein target is identified, molecular docking is used more granularly to predict the most likely binding pose of the ligand and to estimate its binding affinity. mdpi.comnih.gov The binding pose refers to the specific orientation and conformation of the ligand within the protein's active site. Accurate prediction of this pose is critical, as it determines which specific interactions are formed between the ligand and the protein.

Docking programs like AutoDock Vina or Glide simulate the binding process and generate multiple possible poses. These poses are then ranked based on a scoring function, which approximates the Gibbs free energy of binding (ΔG). A more negative score typically indicates a more favorable binding affinity. These scoring functions account for various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty upon binding. nih.gov

For piperidine derivatives, docking studies have revealed specific binding modes in various receptors. For instance, docking of piperidine-based ligands into the sigma-1 (σ1) receptor showed that the protonated piperidine nitrogen forms a crucial salt bridge with the residue Glu172, while other parts of the molecule engage in hydrophobic interactions within the binding pocket. nih.gov Similarly, docking studies of other piperidine analogs have identified key hydrogen bond contacts and hydrophobic interactions that dictate their binding to targets like DNA polymerase and various kinases. researchgate.netmdpi.com

The predicted binding affinity, often expressed as a docking score (in kcal/mol), can be correlated with experimentally determined values like Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) to validate the docking protocol.

Table 2: Examples of Predicted Binding Affinities and Interactions for Piperidine Analogs from Docking Studies (Note: This table presents data for analogous compounds to illustrate the outputs of molecular docking studies.)

| Compound/Analog | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) | Reference |

|---|---|---|---|---|

| 3-(phenoxymethyl)piperidin-3-ol analog | Toxoplasma gondii TgAPN2 | -8.3 | Asp865, Asp920, Val862, Gly836, Phe885 | mdpi.com |

| Piperidine-based Sigma-1 Receptor Ligand | Sigma-1 Receptor (σ1R) | - (Ki value of 3.2 nM found experimentally) | Glu172 (salt bridge) | nih.gov |

| Pterostilbene-piperidine-triazole hybrid | DNA Polymerase (PDB: 4b9t) | - (Not specified) | Hydrophobic and hydrogen bond interactions | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical descriptors, determine its activity. For a series of related compounds like analogs of this compound, QSAR can be a powerful tool to predict the activity of unsynthesized compounds and guide the design of more potent molecules.

In 2D-QSAR, the descriptors are derived from the 2D representation of the molecule and can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices that describe molecular shape and branching. researchgate.net A statistical method, often multiple linear regression (MLR), is used to build a model that links these descriptors to the observed activity. nih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, spatially-aware model. jmaterenvironsci.comnih.gov In these approaches, a set of molecules is structurally aligned, and their steric and electrostatic interaction fields are calculated at various points on a 3D grid surrounding them. jmaterenvironsci.com The resulting field values are then used as descriptors in a partial least squares (PLS) regression analysis to build the QSAR model. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky group in one region (favorable steric interaction) or an electronegative group in another (favorable electrostatic interaction) would enhance biological activity. cresset-group.com

QSAR and 3D-QSAR studies on various piperidine derivatives have successfully identified key structural requirements for different biological activities. researchgate.netnih.gov These models have been used to predict the toxicity of piperidine derivatives against mosquitoes and to guide the design of potent inhibitors for targets like Janus Kinases (JAKs) and Protein Kinase B (Akt). researchgate.netcresset-group.comresearchgate.net

Table 3: Summary of Statistical Parameters from QSAR/3D-QSAR Studies on Piperidine Derivatives (Note: This table showcases the predictive power of QSAR models developed for various piperidine analog series.)

| Compound Series | Target/Activity | QSAR Method | q² (Cross-validated r²) | r² (Non-validated r²) | Reference |

|---|---|---|---|---|---|

| Piperidine Derivatives | Toxicity vs. Aedes aegypti | OLS-MLR | - | > 0.85 (training set) | nih.govresearchgate.net |

| Piperidine Derivatives | Protein Kinase B (Akt) Inhibition | CoMFA | 0.631 | 0.951 | researchgate.net |

| Piperidine Derivatives | Protein Kinase B (Akt) Inhibition | CoMSIA | 0.663 | 0.966 | researchgate.net |

| Triazole-quinine Derivatives | Antimalarial Activity | CoMFA | 0.672 | 0.962 | jmaterenvironsci.com |

q² (leave-one-out cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) are measures of the predictive ability and goodness-of-fit of the model, respectively. Higher values indicate a more robust model.

Investigation of Biological and Pharmacological Relevance of 3 Piperidin 3 Ylpropan 1 Ol Derivatives

Receptor Binding and Modulation Studies

Derivatives of 3-piperidin-3-ylpropan-1-ol have been shown to interact with several key receptors in the central nervous system, including histamine (B1213489), sigma, serotonin (B10506), and dopamine (B1211576) receptors. These interactions are critical to their potential therapeutic effects.

Histamine H3 Receptor (H3R) Antagonism/Agonism

A series of aliphatic and aromatic ether derivatives of this compound have been synthesized and evaluated for their affinity at the human histamine H3 receptor (hH3R). nih.gov These non-imidazole compounds exhibit moderate to high in vitro affinities, acting as antagonists. nih.gov The H3 receptor is a G protein-coupled receptor (GPCR) that is highly expressed in the central nervous system, where it functions as an auto- and heteroreceptor to control the release of various neurotransmitters. nih.govacs.org

Research has identified several potent H3R antagonists within this class of compounds. For instance, the simple ethyl ether derivative showed significant in vivo potency in mice. nih.gov Another notable derivative, the 4-(1,1-dimethylpropyl)phenyl ether, demonstrated high in vitro affinity for the hH3R. nih.gov The piperidine (B6355638) moiety is considered a crucial structural feature for this activity. nih.govacs.org The development of H3R antagonists is of great interest for potentially compensating for neurotransmitter deficits in various neurological disorders. mdpi.com

Table 1: Histamine H3 Receptor (hH3R) Binding Affinities of Selected this compound Derivatives

| Compound | Structure | Receptor | Binding Affinity (Ki) | Activity |

|---|---|---|---|---|

| Ethyl ether derivative of 3-piperidinopropan-1-ol | Aliphatic ether | hH3R | - | Potent Antagonist (in vivo) nih.gov |

| 4-(1,1-dimethylpropyl)phenyl ether of 3-piperidinopropan-1-ol | Aromatic ether | hH3R | 8.4 nM nih.gov | Potent Antagonist (in vitro) nih.gov |

| ADS10310 | Guanidine derivative | hH3R | 127 nM mdpi.com | Antagonist mdpi.com |

Sigma-1 Receptor (σ1R) Ligand Interactions

The sigma-1 receptor (σ1R) is a unique ligand-regulated chaperone protein involved in various physiological processes, including learning, memory, and mood. nih.gov Several derivatives based on the this compound scaffold have been investigated as dual-acting ligands for both the histamine H3 receptor and the sigma-1 receptor. nih.govacs.orgnih.gov The piperidine component of these molecules has been identified as a critical structural element for their dual H3R/σ1R activity. nih.govacs.org

In the search for new multitarget-directed ligands, a series of compounds were designed based on previously studied, highly active ligands. nih.govnih.gov The protonated piperidine moiety is believed to form an essential salt bridge interaction within the σ1R binding pocket, contributing to the high biological activity of these ligands. nih.govacs.org This dual-target approach is gaining interest in pharmaceutical research due to the potential for improved therapeutic efficacy and safety profiles compared to single-target agents. nih.gov

Serotonin Receptor (e.g., 5-HT1D) Agonist Activity

A series of 3-[3-(piperidin-1-yl)propyl]indoles, which are structurally related to this compound, have been synthesized and identified as highly selective agonists for the human 5-HT1D receptor. nih.gov These receptors are a subtype of serotonin receptors, and their agonists are used in the treatment of migraines. nih.govgoogle.com

One particular compound from this series, L-772,405, has demonstrated high affinity as a full agonist at the h5-HT1D receptor, with a 170-fold selectivity over the h5-HT1B receptor. nih.gov This high selectivity is a desirable characteristic for reducing potential side effects. nih.gov Further research has also explored fluorinated derivatives of 3-[3-(piperidin-1-yl)propyl]indoles to enhance their oral absorption while maintaining selective 5-HT1D receptor agonist activity. nih.gov

Dopamine Receptor (e.g., D3R) Modulatory Effects

The dopamine D3 receptor (D3R), part of the D2-like receptor family, is predominantly located in brain regions associated with reward, motivation, and emotion. nih.govnih.gov This makes it a significant target for the development of treatments for various neurological and psychiatric disorders. nih.govmdpi.com While direct studies on this compound derivatives are not extensively detailed in the provided context, research on related piperidine-based compounds highlights their potential as D3R modulators.

For instance, piperidine analogs have been synthesized and evaluated for their affinity and selectivity for D2-like receptor subtypes, including the D3R. mdpi.com These studies have shown that modifications to the piperidine scaffold can significantly influence the affinity for the D3 receptor. mdpi.com Some piperidine derivatives have been identified as potent D3R antagonists with high selectivity over the D2R. nih.gov The development of selective D3R antagonists is an active area of research, with some compounds showing promise in preclinical models of addiction and psychosis. nih.gov

Enzyme Inhibition Kinetics and Mechanisms

In addition to receptor modulation, derivatives of the this compound scaffold have been explored for their ability to inhibit key enzymes involved in neurotransmission, particularly acetylcholinesterase and butyrylcholinesterase.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Profiling

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibitors of these enzymes are used to treat the symptoms of neurodegenerative conditions such as Alzheimer's disease. researchgate.netopenmedicinalchemistryjournal.com

Several studies have synthesized and evaluated piperidine-containing derivatives for their anticholinesterase activity. mdpi.commdpi.comnih.gov For example, a series of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized and screened for their inhibitory activity against AChE. researchgate.net Similarly, benzimidazole-based piperidine hybrids have shown moderate to good inhibitory activities against both AChE and BuChE. mdpi.com

Kinetic studies on some of the more potent inhibitors have revealed a mixed-type inhibition mechanism. nih.gov This suggests that these compounds may bind to both the catalytic active site and a peripheral anionic site on the enzyme. mdpi.com The inhibitory potency of these derivatives is often influenced by the nature and position of substituents on the piperidine and associated rings. mdpi.com

Table 2: Cholinesterase Inhibition by Selected Piperidine Derivatives

| Compound Series | Target Enzyme | IC50 Range (µM) | Most Potent Compound (IC50) |

|---|---|---|---|

| Benzimidazole-based pyrrole/piperidine hybrids (1-13) mdpi.com | AChE | 19.44 - 36.05 | - |

| Benzimidazole-based pyrrole/piperidine hybrids (1-13) mdpi.com | BuChE | 21.57 - 39.55 | - |

| Benzimidazole-based pyrrole/piperidine hybrids (14-26) mdpi.com | AChE | 22.07 - 42.01 | - |

| Benzimidazole-based pyrrole/piperidine hybrids (14-26) mdpi.com | BuChE | 26.32 - 47.03 | - |

| Piperidine-3-carbohydrazide-hydrazones nih.gov | AChE | - | 3g (4.32 µM) |

| Piperidine-3-carbohydrazide-hydrazones nih.gov | BuChE | - | 3j (1.27 µM) |

| Piperidine-hydrazone derivatives nih.gov | BuChE | - | Compound 11 (35.30 µM) |

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Derivatives of piperidine have been identified as a significant class of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. nih.govresearchgate.netnih.gov The inhibition of FAAH is a therapeutic strategy for managing pain and inflammation. acs.orgnsf.gov Piperidine-based ureas, in particular, have emerged as a novel mechanistic class of irreversible FAAH inhibitors. nih.govnih.gov

These compounds, such as the piperidine urea (B33335) PF-750, act by covalently modifying the enzyme's catalytic serine nucleophile (Ser241). nih.govnih.gov This covalent interaction is facilitated by the FAAH enzyme itself, which induces a distortion in the amide bond of the piperidine urea inhibitor. nih.govacs.org This enzyme-induced conformational change reduces the conjugation of the nitrogen lone pair with the carbonyl group, making the amide bond more susceptible to nucleophilic attack by Ser241 and leading to the formation of a stable covalent adduct. nih.gov

Structure-activity relationship (SAR) studies have shown that modifications to the piperidine scaffold and its substituents significantly affect inhibitory activity. For instance, the introduction of bulky, hydrophobic groups, such as a 2-naphthyl ring, on the piperidine moiety has been explored and can be well-tolerated within the FAAH binding pocket. nsf.gov However, studies on a series of 2-naphthyl-piperidine analogs revealed that while they fit the binding pocket, they only showed weak to moderate inhibitory potency, with IC50 values in the micromolar range, indicating that other structural features are crucial for high potency. nsf.gov The replacement of a thiophene (B33073) ring with phenyl or 2-fluorophenyl groups in these analogs did not lead to improved activity. nsf.gov

In contrast, piperidine-based carbamates have also been synthesized and evaluated. rsc.org Variations in the length of the alkyl spacer connecting an indole (B1671886) ring to the piperidine heterocycle, as well as substitutions on the indole ring, have been shown to significantly impact FAAH inhibition. rsc.org Some piperidine carboxamides and carbamates have demonstrated potent inhibition of FAAH at nanomolar concentrations. researchgate.net

Table 1: FAAH Inhibition by Piperidine Derivatives

| Compound | Type | IC50/Ki | Mechanism | Reference |

|---|---|---|---|---|

| PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) | Piperidine Urea | IC50 = 16.2 nM | Irreversible, Covalent | nih.govnih.gov |

| 2-naphthyl-piperidine analog 8a (with thiophene) | Piperidine Sulfonamide | IC50 = 1,700 nM | Not specified | nsf.gov |

| 2-naphthyl-piperidine analog 8b (with phenyl) | Piperidine Sulfonamide | IC50 = 4,500 nM | Not specified | nsf.gov |

| 2-naphthyl-piperidine analog 8c (with 2-fluorophenyl) | Piperidine Sulfonamide | IC50 = 1,200 nM | Not specified | nsf.gov |

| PF-3845 | Piperidine Urea | Ki = 0.23 nM | Irreversible | nsf.gov |

Alpha-Glucosidase and Lipoxygenase (LOX) Inhibition Studies

Alpha-Glucosidase Inhibition

Derivatives of piperidine are recognized as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govmdpi.com The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comnih.gov

Studies on 3,4-dihydroxy piperidines revealed that derivatives featuring polar groups like hydroxyl (-OH) or amino (-NH2) on an attached phenyl ring exhibit excellent inhibitory activity, sometimes surpassing standard reference drugs like acarbose. nih.gov For instance, a series of dihydrofuro[3,2-b]piperidine derivatives, synthesized from D- and L-arabinose, showed exceptionally potent α-glucosidase inhibition. mdpi.com Compound 32 from this series, which has an L-arabino configuration and a 2,6-dichloro-4-hydroxylbenzyl group on the nitrogen, was the most potent, with an IC50 value of 0.07 µM. mdpi.com Another derivative, compound 28 , with a 3-chloro-4-hydroxylbenzyl substituent, also demonstrated significant potency (IC50 = 0.5 µM). mdpi.com These findings underscore the importance of specific N-substituted benzyl (B1604629) groups for high-affinity binding. mdpi.com

Molecular docking studies suggest these piperidine derivatives bind within the active site of α-glucosidase, interacting with key amino acid residues. nih.govcabidigitallibrary.org The nature of inhibition can vary, with some compounds acting as competitive, non-competitive, or mixed-type inhibitors. cabidigitallibrary.orgacs.org

Lipoxygenase (LOX) Inhibition

Piperidine derivatives have also been investigated as inhibitors of lipoxygenases (LOX), enzymes involved in the inflammatory pathway through the production of leukotrienes. nih.gov While direct studies on this compound derivatives are limited, research on related piperidine-containing structures provides valuable insights. For example, piperine (B192125), an alkaloid from black pepper containing a piperidine ring, and its derivatives have been shown to inhibit LOX. nih.gov Derivatives such as piperonylic acid and piperic acid exhibited stronger inhibition than piperine itself, with IC50 values of 43.065 µM and 45.17 µM, respectively, compared to 85.79 µM for piperine. nih.gov

Other studies have evaluated novel oleanolic acid derivatives incorporating various moieties for their anti-15-LOX activity. mdpi.comresearchgate.net One such derivative, 2a , demonstrated the most potent inhibition of 15-lipoxygenase with an IC50 value of 52.4 µM. mdpi.com

Table 2: α-Glucosidase and LOX Inhibition by Piperidine-Related Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Dihydrofuro[3,2-b]piperidine Derivative 32 | α-Glucosidase | 0.07 | mdpi.com |

| Dihydrofuro[3,2-b]piperidine Derivative 28 | α-Glucosidase | 0.5 | mdpi.com |

| Acarbose (Reference) | α-Glucosidase | >2.0 (in same study) | mdpi.com |

| Piperine | Lipoxygenase (LOX) | 85.79 | nih.gov |

| Piperonylic Acid | Lipoxygenase (LOX) | 43.065 | nih.gov |

| Piperic Acid | Lipoxygenase (LOX) | 45.17 | nih.gov |

| Oleanolic Acid Derivative 2a | 15-Lipoxygenase | 52.4 | mdpi.com |

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

The inhibitory activity of this compound derivatives is fundamentally governed by their specific interactions with the target enzyme's active site. Computational methods, particularly molecular docking, have been instrumental in elucidating these mechanisms at an atomic level. nih.govmdpi.com

FAAH Inhibition Mechanism: For piperidine-based urea inhibitors of FAAH, computational analysis has shown that the enzyme's binding pocket induces a critical conformational strain on the inhibitor. nih.govacs.org Specifically, FAAH forces a twist in the otherwise planar amide bond of the urea moiety. nih.gov This distortion is crucial as it facilitates the hydrolysis of the amide bond and the subsequent formation of a covalent adduct with the catalytic Ser241 residue, leading to irreversible inhibition. nih.govacs.org This mechanism explains the high potency and selectivity of this class of inhibitors, as FAAH is uniquely capable of functioning as a C(O)-N bond hydrolase, a trait not common among other metabolic serine hydrolases. nih.gov

Alpha-Glucosidase Inhibition Mechanism: Molecular docking simulations of piperidine derivatives within the α-glucosidase active site have identified key binding modes. nih.gov These inhibitors typically position themselves within the enzyme's catalytic pocket, forming hydrogen bonds and hydrophobic interactions with critical amino acid residues. researchgate.netmdpi.com For example, studies on 3,4-dihydroxy piperidines showed that polar groups on a phenyl substituent were crucial for activity, likely by forming strong hydrogen bonds with residues like ASP 69, ASP 215, and GLU 277 in the active site. nih.gov The binding of these inhibitors can cause conformational changes in the enzyme, which may block the substrate from entering the active site and thus inhibit its catalytic function. researchgate.netmdpi.com

Lipoxygenase (LOX) Inhibition Mechanism: In silico studies of piperine and its derivatives as LOX inhibitors suggest that they bind directly at the enzyme's active site. nih.gov Molecular modeling revealed that derivatives like piperonylic acid and piperic acid achieved lower binding energies (glide scores of -10.32 and -10.72 kcal/mol, respectively) compared to piperine (-7.28 kcal/mol), indicating stronger and more stable interactions within the active site, which correlates with their enhanced inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the relationship between structural modifications and pharmacological effects is crucial for designing more potent and selective compounds.

Impact of Piperidine Ring Substitutions on Receptor Binding and Enzyme Inhibition

Substitutions on the piperidine ring are a critical determinant of the inhibitory potency and selectivity of these derivatives.

For FAAH inhibitors , the nature of the substituent on the piperidine nitrogen plays a pivotal role. The piperidine urea moiety is considered a privileged scaffold for irreversible FAAH inhibition. researchgate.net The groups attached to the piperidine ring can significantly influence how the molecule fits into the enzyme's binding pocket. nsf.gov For example, attaching bulky, hydrophobic groups like a 2-naphthyl ring to the piperidine was found to be well-tolerated spatially, but did not guarantee high potency, suggesting that electronic and specific interactions are more important than size alone. nsf.gov In a series of 4-phenylthiazole (B157171) piperidine analogs, it was found that substitutions on the phenyl ring on the right side of the molecule, such as fluorine and chlorine atoms, led to improved potencies in the low-to-medium nanomolar range against human FAAH. nsf.gov This indicates that specific halogen substitutions can create favorable interactions within the enzyme's binding pocket. nsf.gov

In the context of α-glucosidase inhibitors , N-substitution on the piperidine ring is a key factor influencing activity. A study on dihydrofuro[3,2-b]piperidine derivatives found that compounds with N-substituted 3-chloro-4-hydroxylbenzyl and 2,6-dichloro-4-hydroxylbenzyl groups all showed excellent inhibitory effects. mdpi.com This highlights that specific halogen and hydroxyl substitutions on the benzyl group attached to the piperidine nitrogen are crucial for potent inhibition. mdpi.com The presence of polar groups on substituents, such as hydroxyl (-OH) and amino (-NH2) groups on a phenyl ring, has also been shown to result in excellent activity. nih.gov

For sigma receptor ligands , replacing the piperidine ring with a piperazine (B1678402) system drastically alters the compound's acid-base properties, which in turn affects receptor interaction. nih.gov

Influence of Propanol (B110389) Chain Modifications on Biological Activity

Modifications to the propanol chain that links the piperidine ring to other parts of the molecule can significantly alter pharmacological activity.

In the development of FAAH inhibitors , the length of the alkyl spacer connecting a terminal group (like an indole) to the piperidine ring is a key variable. rsc.org SAR studies have revealed that varying the length of this chain affects the inhibitory activity significantly. rsc.org Similarly, for dual inhibitors of FAAH and another enzyme, monoacylglycerol lipase (B570770) (MAGL), extending an alkyl spacer from a methylene (B1212753) group to two to four atoms resulted in a shift from selective MAGL inhibition to dual FAAH/MAGL inhibition. researchgate.net

For ligands targeting other receptors, such as the histamine H3 receptor, the length of the linker chain also plays a role. In a series of dual H3/σ1 receptor ligands, extending the linker length was shown to decrease the affinity for the H3 receptor. nih.gov

In a different context, a comparative analysis of piperidine-based structural analogs showed that the presence of the propanol chain, as opposed to its absence in a simple 3-aminopiperidine, increases hydrophilicity and hydrogen-bonding capacity, which can impact solubility and biological interactions.

Stereochemical Influences on Pharmacological Profiles and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the pharmacological profile of piperidine derivatives, as biological targets like enzymes and receptors are chiral.

The this compound scaffold contains a chiral center at the C3 position of the piperidine ring. This means it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). These enantiomers can exhibit different potencies and selectivities. For example, in the case of the antidepressant drug paroxetine, which features a substituted piperidine ring with two chiral centers, the therapeutic activity resides specifically in the (-)-trans-(3S, 4R) enantiomer. mdpi.com This highlights how a specific stereochemical configuration is crucial for its selective drug action. mdpi.com

In the development of α-glucosidase inhibitors from dihydrofuro[3,2-b]piperidine derivatives, the configuration of the starting sugar (D- or L-arabinose) determined the stereochemistry of the resulting piperidine ring system. mdpi.com While both D- and L-arabino configured compounds showed activity, the L-arabino-configured compound 32 was the most potent inhibitor identified in the study, demonstrating that the stereochemistry of the fused ring system significantly influences inhibitory potency. mdpi.com

Another study on piperidin-4-one derivatives synthesized a new series of compounds with defined stereochemistry, namely (2S,3R,4S,6R), and evaluated their biological activities, explicitly noting the importance of the stereochemical effect. nih.gov The specific spatial arrangement of substituents on the piperidine ring, dictated by its stereochemistry, governs how well the molecule can fit into and interact with the binding site of its biological target.

Preclinical Pharmacological Evaluation (Mechanism-Focused)

The preclinical assessment of this compound derivatives has been centered on understanding their mechanisms of action, particularly for applications in complex disorders of the central nervous system, such as pain. nih.gov Research has increasingly focused on multitarget-directed ligands (MTDLs) to improve therapeutic efficacy over single-target agents. nih.gov

The in vitro activity of this compound derivatives has been extensively characterized to determine their potency and efficacy at various biological targets. Cellular assays using recombinant human receptors expressed in cell lines like CHO-K1 or HEK 293 are standard. nih.gov

Derivatives have been designed as dual-acting ligands, notably for the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R). nih.govacs.org In a series of ether derivatives of 3-piperidinopropan-1-ol, compounds demonstrated moderate to high in vitro affinities for the human H3 receptor, with Ki values in the nanomolar range. nih.gov For instance, the 4-(1,1-dimethylpropyl)phenyl ether derivative showed a Ki of 8.4 nM for the hH3R. nih.gov

Further studies on biphenyl (B1667301) and bibenzyl derivatives of 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(3-(piperidin-1-yl)propan-1-ol) revealed potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com One compound in this series recorded a sub-micromolar IC50 value of 0.096 µM against AChE. mdpi.com

In the context of dual H3R and σ1R ligands, specific piperidine derivatives showed high affinity for both targets. nih.gov For example, a series of 16 new ligands based on the piperidine core were synthesized and evaluated, leading to the selection of three lead structures (compounds 3, 7, and 12) for further study. nih.govacs.org The affinity of these compounds varies based on substitutions on the piperidine ring and the length of the alkyl chain connecting the core structures. nih.govacs.org Unsubstituted piperidine rings tended to favor high affinity at the human H3R, while 4-pyridylpiperidine derivatives were more potent at sigma receptors. nih.govacs.org

The table below summarizes the in vitro binding affinities (Ki) for selected this compound derivatives at various receptors.

Table 1: In Vitro Binding Affinities of Selected Piperidine Derivatives

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Biphenyl Derivative 9 | hH3R | 22 |

| Biphenyl Derivative 10 | hH3R | 21.7 |

| Biphenyl Derivative 11 | hH3R | 88.9 |

| 4-pyridylpiperidine Derivative 12 | σ1R | 4.5 |

| 4-pyridylpiperidine Derivative 13 | σ1R | 5.6 |

| 4-pyridylpiperidine Derivative 14 | σ1R | 3.3 |

| Unsubstituted Piperidine 5 | σ1R | 28 |

| Unsubstituted Piperidine 6 | σ1R | 18 |

| Unsubstituted Piperidine 7 | σ1R | 4.8 |

| Unsubstituted Piperidine 5 | hH3R | 6.2 |

| Unsubstituted Piperidine 6 | hH3R | 2.7 |

Data sourced from a study on dual piperidine-based histamine H3 and sigma-1 receptor ligands. nih.gov

In vivo studies are crucial for understanding how the in vitro activities of this compound derivatives translate into physiological effects. Animal models, particularly for pain and neurological conditions, have been employed to elucidate their mechanisms of action.

One lead compound, a dual H3R/σ1R ligand, demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, suggesting a novel molecular mechanism for its action. nih.govacs.org The involvement of H3 receptors, which are highly expressed in the central nervous system, is linked to the modulation of neurotransmission and pain sensitization. nih.gov Similarly, sigma-1 receptors are implicated in pain pathogenesis. researchgate.net The synergistic modulation of both these receptors is a key hypothesis for the observed in vivo efficacy. nih.govresearchgate.net

In other studies, derivatives of 1-(4-benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl)propan-1-one were evaluated for anticonvulsant activity using the maximal electroshock induced seizures (MES) test in rats. researchgate.net This model helps to identify compounds with potential efficacy against generalized tonic-clonic seizures. researchgate.net

Furthermore, some derivatives of 1-aryl-3-(4-arylpiperazin-1-yl)propane were assessed for antidepressant-like properties in the learned helplessness test in rats, a model that evaluates behavioral despair. researchgate.net These studies help connect the compounds' receptor binding profiles to their functional outcomes in complex behavioral paradigms. researchgate.net

Selectivity is a critical factor in drug development to minimize off-target effects. The selectivity of this compound derivatives has been profiled across various receptors.

A key finding is that the nature of the heterocyclic core—piperidine versus piperazine—significantly influences selectivity for sigma-1 receptors (σ1R) versus histamine H3 receptors (H3R). nih.gov Piperidine-based compounds often show dual activity, whereas analogous piperazine derivatives can be highly selective for H3R. nih.gov The protonation state of the piperidine or piperazine ring at physiological pH is a key determinant of this selectivity, influencing the interaction with the receptor binding pocket. nih.govacs.org Specifically, the protonated piperidine moiety is thought to form a crucial salt bridge interaction with the amino acid residue Glu172 in the σ1R binding site. nih.govacs.org